Tafamidis meglumine

Overview

Description

Mechanism of Action

Target of Action

Tafamidis meglumine, also known as Vyndaqel, primarily targets Transthyretin (TTR) . TTR is a transport protein that carries thyroxine and retinol-binding protein in the blood . It exists as a tetramer, and its destabilization leads to the formation of amyloid fibrils, which are implicated in various forms of amyloidosis .

Mode of Action

This compound acts as a selective stabilizer of TTR . It binds to TTR at the thyroxine binding sites, stabilizing the tetramer and slowing its dissociation into monomers . This stabilization reduces the availability of monomers for amyloidogenesis, the process of forming amyloid fibrils .

Biochemical Pathways

The stabilization of TTR tetramers by this compound impacts the biochemical pathway of amyloidogenesis. By preventing the dissociation of TTR tetramers into monomers, this compound slows the formation and misfolding of monomers, which are the precursors to amyloid fibrils . This action disrupts the amyloidogenic process, reducing the formation of amyloid fibrils that can aggregate and disrupt tissue function .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It reaches a peak concentration (Cmax) of 1430.93ng/mL within 1.75 hours when fasted and 4 hours when fed . The apparent volume of distribution at steady state is 18.5L . It is primarily metabolized through glucuronidation and excreted in bile . Tafamidis is >99% protein-bound in plasma, mostly to TTR .

Result of Action

The primary result of this compound’s action is the stabilization of TTR tetramers, which reduces the availability of monomers for amyloidogenesis . This action slows the formation of amyloid fibrils, which can disrupt tissue function and lead to various forms of amyloidosis . This compound is indicated to treat cardiomyopathy of wild type or hereditary transthyretin-mediated amyloidosis in adults .

Biochemical Analysis

Biochemical Properties

Tafamidis meglumine selectively binds to transthyretin (TTR) at the thyroxine binding sites, stabilizing the tetramer of the TTR transport protein . This process slows monomer dissociation into monomers, which is the rate-limiting step in the amyloidogenic process . This compound is highly bound to plasma proteins (binding rate >99.5%) with glucuronidation as the major metabolic pathway .

Cellular Effects

This compound works by attaching to the transthyretin protein, an important protein primarily produced by the liver, but also in small amounts by the outer lining of the brain and retina . TTR carries the thyroid hormone thyroxine and retinol (vitamin A) throughout the body . This compound stabilizes TTR, helping it to stay together, and slowing the breakdown and build-up of dangerous deposits, which can help slow the progression of ATTR-CM .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to transthyretin tetramers at the thyroxine binding sites, stabilizing the tetramer, and reducing the availability of monomers for amyloidogenesis . This process prevents the misfolding of the TTR protein and inhibits the formation of TTR amyloid fibrils and the subsequent deposition of these insoluble protein clusters in peripheral nerve tissues and organs .

Temporal Effects in Laboratory Settings

In laboratory settings, a dose-dependent trend for greater TTR tetramer stabilization is observed for Vyndaqel 80-mg compared to Vyndaqel 20-mg .

Dosage Effects in Animal Models

In animal reproductive studies, oral administration of this compound to pregnant rabbits during organogenesis resulted in adverse effects on development (embryofetal mortality, fetal body weight reduction, and fetal malformation) at a dosage providing approximately 9 times the human exposure .

Metabolic Pathways

This compound is largely not subject to first pass or oxidative metabolism, being 90% unchanged after in vitro experiments . Preclinical data suggest this compound is mainly metabolized through glucuronidation and excreted in bile .

Transport and Distribution

The apparent steady state volume of distribution of this compound is 16 liters and 18.5 liters for Tafamidis . Plasma protein binding of this compound is >99% in vitro . This compound primarily binds to TTR .

Subcellular Localization

Given that it binds to the transthyretin protein, which is primarily produced by the liver but also in small amounts by the outer lining of the brain and retina , it can be inferred that this compound may be localized in these areas within the cell.

Preparation Methods

The synthesis of Fx-1006A involves the preparation of tafamidis meglumine, which is a potent and selective transthyretin stabilizer. The synthetic route includes the reaction of specific chemical intermediates under controlled conditions to achieve the desired product. Industrial production methods involve the use of high-purity reagents and stringent reaction conditions to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Fx-1006A undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Fx-1006A has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the stabilization of transthyretin and the inhibition of amyloid formation.

Biology: It is used to investigate the molecular mechanisms underlying amyloid diseases and to develop potential therapeutic strategies.

Medicine: It is being investigated as a treatment for familial amyloid cardiomyopathy and familial amyloid polyneuropathy.

Industry: It is used in the development of new drugs and therapeutic agents targeting amyloid diseases.

Comparison with Similar Compounds

Fx-1006A is unique in its ability to selectively stabilize transthyretin and inhibit amyloid formation. Similar compounds include:

Diflunisal: A nonsteroidal anti-inflammatory drug that also stabilizes transthyretin but has a different mechanism of action.

AG10: A small molecule that binds to transthyretin and stabilizes its tetrameric form, similar to Fx-1006A.

Tolcapone: A catechol-O-methyltransferase inhibitor that has been shown to stabilize transthyretin and inhibit amyloid formation.

Fx-1006A stands out due to its high selectivity and potency in stabilizing transthyretin and preventing amyloid formation.

Biological Activity

Tafamidis meglumine, marketed under the brand name Vyndaqel, is a small-molecule drug primarily used in the treatment of transthyretin amyloidosis (ATTR), specifically for patients with transthyretin amyloid cardiomyopathy (ATTR-CM) and transthyretin amyloid polyneuropathy (ATTR-PN). This compound functions as a kinetic stabilizer of transthyretin (TTR), preventing its dissociation into monomers that can misfold and aggregate into amyloid fibrils, which are responsible for the pathophysiology of these conditions.

Tafamidis binds selectively to TTR, stabilizing its tetrameric form and thereby inhibiting the formation of amyloid deposits. This mechanism is crucial as it disrupts the amyloid cascade, which is a hallmark of ATTR pathology. The stabilization effect has been demonstrated in various studies, showing that tafamidis can stabilize both wild-type TTR and multiple TTR variants associated with hereditary forms of the disease .

Clinical Efficacy

Phase 3 Clinical Trials:

The pivotal ATTR-ACT trial assessed the efficacy of tafamidis in patients with ATTR-CM. In this multicenter, double-blind, placebo-controlled study involving 441 patients, tafamidis was shown to significantly reduce all-cause mortality and cardiovascular-related hospitalizations compared to placebo. The results indicated a 30% reduction in mortality risk and a 32% reduction in hospitalization rates over a 30-month period .

Long-Term Extension Studies:

Following the ATTR-ACT trial, many patients transitioned to long-term extension studies where they continued receiving tafamidis. Data from these studies revealed that patients who were initially treated with tafamidis had better survival rates compared to those who were switched from placebo to tafamidis later on. For instance, in a follow-up analysis, continuous treatment with tafamidis resulted in a hazard ratio of 0.59 for all-cause mortality compared to the placebo group .

Safety Profile

Tafamidis has been generally well tolerated across various studies. The most common adverse effects reported include mild gastrointestinal disturbances and headache; however, serious adverse events were rare. A comprehensive safety analysis indicated no significant new safety findings over time, reinforcing its favorable safety profile in long-term use .

Research Findings and Case Studies

| Study | Population | Dosage | Outcomes |

|---|---|---|---|

| ATTR-ACT | 441 patients with ATTR-CM | 20 mg or 80 mg once daily | Reduced all-cause mortality by 30% |

| Long-Term Extension | Patients from ATTR-ACT | Transitioned to tafamidis free acid (equivalent to 80 mg) | Hazard ratio for mortality: 0.59 |

| Efficacy Study | Patients with variant TTR amyloidosis | 80 mg once daily | Significant reduction in functional decline |

Properties

IUPAC Name |

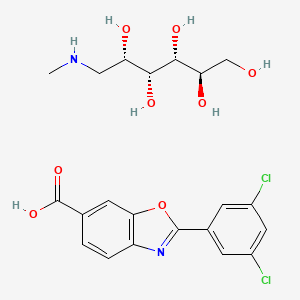

2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NO3.C7H17NO5/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-6H,(H,18,19);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJDBUPLRMRBAB-WZTVWXICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915094 | |

| Record name | 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid--1-deoxy-1-(methylamino)hexitol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Fx-1006A is a first-in-class, disease-modifying compound that is designed to inhibit the formation of amyloid deposits by preventing the misfolding and deposition of the transthyretin protein (TTR), which is associated with amyloidosis. | |

| Record name | Fx-1006A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

951395-08-7 | |

| Record name | Tafamidis meglumine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951395-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tafamidis meglumine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951395087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid--1-deoxy-1-(methylamino)hexitol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentaol 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAFAMIDIS MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7CF08A1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Tafamidis meglumine?

A1: this compound is a small molecule that selectively binds to transthyretin (TTR) [, , , ]. It acts as a kinetic stabilizer, binding to the thyroxine-binding sites of the TTR tetramer and inhibiting its dissociation into monomers []. This dissociation is the rate-limiting step in the amyloidogenic process, where misfolded TTR monomers aggregate to form amyloid fibrils [, ]. By stabilizing the tetrameric form, this compound prevents amyloid fibril formation and subsequent deposition in tissues and organs [].

Q2: How does this compound's mechanism differ from other potential therapies for TTR amyloidosis?

A2: While this compound focuses on stabilizing the native TTR tetramer, other therapeutic approaches target different stages of the amyloidogenic cascade. These include:

- Gene silencing therapies: These aim to reduce the production of TTR, both wild-type and variant, thereby lowering the overall concentration of amyloidogenic protein [, ]. Patisiran and Inotersen are examples of such therapies [, ].

- Amyloid fibril disruptors: These agents aim to break down existing amyloid deposits. Although promising, this approach is still in development [].

Q3: What is the significance of this compound binding to the thyroxine-binding sites of TTR?

A3: TTR normally functions as a transporter for thyroxine (T4) and retinol-binding protein []. This compound's binding to the T4 binding sites is significant for two reasons:

- Specificity: The binding is highly specific, ensuring minimal off-target effects and interactions with other proteins or pathways [, ].

- Stabilization: Binding to these sites stabilizes the weaker dimer-dimer interface of the TTR tetramer, which is crucial for preventing dissociation into amyloidogenic monomers [, ].

Q4: Does this compound stabilize all TTR variants equally?

A4: While this compound effectively stabilizes wild-type TTR and many amyloidogenic variants, the degree of stabilization can vary depending on the specific mutation []. Some mutations result in TTR variants that are inherently less stable, potentially impacting the efficacy of this compound [].

Q5: What is the molecular formula and weight of this compound?

A5: Please refer to publicly available drug information resources for this information.

Q6: Is there spectroscopic data available for this compound?

A6: Spectroscopic data is essential for compound characterization. Refer to publicly available resources or the drug manufacturer for this information.

Q7: How does the structure of this compound relate to its activity?

A7: Specific structural features of this compound are responsible for its high affinity and selectivity for the TTR tetramer. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and effective TTR stabilizers. Detailed SAR studies would provide valuable insights into the key pharmacophores and their contribution to binding affinity and stabilization [].

Q8: What is known about the stability of this compound under various conditions?

A8: Stability data under various storage conditions (temperature, humidity, light) is crucial for drug development and formulation. Please refer to the drug manufacturer’s information for detailed stability profiles.

Q9: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of this compound?

A9: this compound was initially available as 20mg capsules []. To enhance patient convenience, a new formulation, Tafamidis free acid 61mg capsules, was developed and shown to be bioequivalent to the 80mg dose of this compound [, ]. This highlights the ongoing research to improve drug delivery and patient compliance.

Q10: What is the pharmacokinetic profile of this compound?

A10: Pharmacokinetic studies provide information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body. This data is essential for determining appropriate dosage regimens. Detailed information can be found in the drug label and relevant publications [].

Q11: What is the relationship between this compound plasma concentration and its pharmacodynamic effects?

A11: Research has shown a direct relationship between this compound binding site occupancy on TTR and its stabilizing effect []. Higher this compound concentrations lead to greater TTR stabilization and subsequently impact disease progression markers like NT-proBNP levels, Kansas City Cardiomyopathy Questionnaire scores, and six-minute walk test distance [].

Q12: What preclinical models have been used to study this compound's efficacy?

A12: Preclinical studies utilizing cell-based assays and animal models of ATTR amyloidosis are essential for evaluating drug efficacy before human trials []. The specific models used, the methodology, and the key findings would be valuable information for researchers.

Q13: What are the key clinical trial findings supporting this compound’s efficacy in treating ATTR amyloidosis?

A13: The pivotal Tafamidis in Transthyretin Cardiomyopathy Clinical Trial (ATTR-ACT) demonstrated the efficacy of Tafamidis in treating ATTR-CM [, , , , , ]. Tafamidis significantly reduced all-cause mortality, cardiovascular-related hospitalizations, and functional decline compared to placebo [, , ]. Furthermore, the long-term extension (LTE) study provided valuable insights into the long-term benefits of Tafamidis treatment [, , ]. It showcased a sustained delay in neurological progression and preservation of nutritional status in patients treated with Tafamidis for up to 5.5 years [].

Q14: What is the safety profile of this compound?

A14: While this compound is generally well-tolerated, it’s essential to consult the drug label and relevant research for a comprehensive safety profile. This information is crucial for understanding potential adverse effects and drug interactions.

Q15: Have there been any studies investigating targeted delivery of this compound to specific tissues affected by ATTR amyloidosis?

A15: Targeted drug delivery systems aim to increase drug concentration at the site of action while minimizing systemic exposure and potential side effects []. Research focusing on targeted delivery of this compound, especially to cardiac tissue, would be of great interest.

Q16: Are there specific biomarkers that can be used to monitor this compound treatment response or predict treatment efficacy?

A16: Biomarkers are essential tools for diagnosis, prognosis, and monitoring treatment response []. While the current research utilizes markers like NT-proBNP levels, KCCQ scores, and 6MWT distance, further research is needed to identify more sensitive and specific biomarkers for ATTR-CM.

Q17: Is there potential for developing resistance to this compound, and are there any known cross-resistances with other compounds?

A17: While the current research doesn't highlight specific instances of Tafamidis resistance, investigating the possibility of emerging resistance mechanisms is crucial for long-term treatment strategies []. Understanding potential cross-resistances with other TTR stabilizers or alternative therapies is also essential.

Q18: What are the limitations of the current analytical methods used to characterize and quantify this compound, and are there any emerging techniques that could improve upon these limitations?

A18: Analytical techniques are vital for characterizing, quantifying, and monitoring this compound [, ]. Research focusing on developing more sensitive, specific, and robust analytical methods is always valuable.

Q19: What is the environmental impact of this compound production and disposal, and are there any sustainable practices or alternatives being explored?

A19: Evaluating the environmental impact of pharmaceuticals is crucial for sustainable drug development []. Research focusing on green chemistry approaches to this compound synthesis, eco-friendly formulations, and responsible waste management strategies would be beneficial.

Q20: What are the key historical milestones and future directions in the research and development of this compound and other therapies for ATTR amyloidosis?

A20: Understanding the historical context, key discoveries, and challenges faced in developing this compound provides valuable insights for future research []. Exploring emerging therapies like gene editing, RNA interference, and small molecule disruptors of amyloid fibrils holds promise for more effective treatments for ATTR amyloidosis [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.